molecular formula C13H15N3O5 B2550940 1-(2-Methyl-3,5-dinitrobenzoyl)piperidine CAS No. 52090-27-4

1-(2-Methyl-3,5-dinitrobenzoyl)piperidine

Cat. No.: B2550940
CAS No.: 52090-27-4
M. Wt: 293.279
InChI Key: NYUIMWZLXPIUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-3,5-dinitrobenzoyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a benzoyl group substituted with methyl and dinitro groups, attached to a piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activities and are often used as building blocks in drug design .

Preparation Methods

The synthesis of 1-(2-Methyl-3,5-dinitrobenzoyl)piperidine typically involves the acylation of piperidine with 2-Methyl-3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(2-Methyl-3,5-dinitrobenzoyl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Methyl-3,5-dinitrobenzoyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their pharmacological activities, and this compound may serve as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-3,5-dinitrobenzoyl)piperidine involves its interaction with specific molecular targets. The nitro groups in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2-Methyl-3,5-dinitrobenzoyl)piperidine can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

(2-methyl-3,5-dinitrophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-9-11(13(17)14-5-3-2-4-6-14)7-10(15(18)19)8-12(9)16(20)21/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUIMWZLXPIUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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